6-Alpha-Methyl-Cortisol-d4
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Overview
Description
6-Alpha-Methyl-Cortisol-d4 is a deuterated labeled version of 6-Alpha-Methyl-Cortisol. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which is primarily used as a tracer in drug development and pharmacokinetic studies . The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Alpha-Methyl-Cortisol-d4 involves the deuteration of 6-Alpha-Methyl-Cortisol. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific reaction conditions. The exact synthetic route may vary, but it generally involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium into the compound. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Alpha-Methyl-Cortisol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce deuterated alcohols .
Scientific Research Applications
6-Alpha-Methyl-Cortisol-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and transformation of cortisol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cortisol-related drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into drug metabolism and stability
Mechanism of Action
The mechanism of action of 6-Alpha-Methyl-Cortisol-d4 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression, leading to various downstream effects. The incorporation of deuterium can influence the pharmacokinetics and metabolic stability of the compound, thereby affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Alpha-Methyl-Cortisol: The non-deuterated version of the compound.
Cortisol: A naturally occurring glucocorticoid hormone.
Prednisolone: A synthetic glucocorticoid with similar biological activity.
Uniqueness
6-Alpha-Methyl-Cortisol-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in reaction rates and metabolic pathways compared to non-deuterated compounds, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C22H32O5 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(6S,10R,13S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14?,15?,17?,19?,20-,21-,22-/m0/s1/i10D2,17D,19D |
InChI Key |
FQWLSWNUHFREIQ-IYJHRQBWSA-N |
Isomeric SMILES |
[2H]C1([C@]2(C(CC[C@@]2(C(=O)CO)O)C3C[C@@H](C4=CC(=O)CC[C@@]4(C3(C1([2H])O)[2H])C)C)C)[2H] |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O |
Origin of Product |
United States |
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